2-[1-(Aminocarbonyl)-2-[[5-(4-nitrophenyl)-2-furanyl]methylene]hydrazinyl]-acetic Acid Ethyl Ester
Description
This compound (CAS 55227-60-6; molecular formula C₁₆H₁₆N₄O₆, molecular weight 360.32 g/mol) is a key intermediate in synthesizing 1-(5-phenylfurfurylideneamino)hydantoins, a class of molecules with pharmaceutical relevance . Structurally, it features:
- A 5-(4-nitrophenyl)furan moiety linked via a methylene hydrazine group.
- A carbamoyl (aminocarbonyl) group and an ethyl ester functional group. Its purity (>95%) and role as a degradation product of the muscle relaxant dantrolene underscore its importance in stability studies and pharmaceutical quality control .
Properties
Molecular Formula |
C16H16N4O6 |
|---|---|
Molecular Weight |
360.32 g/mol |
IUPAC Name |
ethyl 2-[carbamoyl-[(Z)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]amino]acetate |
InChI |
InChI=1S/C16H16N4O6/c1-2-25-15(21)10-19(16(17)22)18-9-13-7-8-14(26-13)11-3-5-12(6-4-11)20(23)24/h3-9H,2,10H2,1H3,(H2,17,22)/b18-9- |
InChI Key |
XWKMNEQOGAQFDZ-NVMNQCDNSA-N |
Isomeric SMILES |
CCOC(=O)CN(C(=O)N)/N=C\C1=CC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CCOC(=O)CN(C(=O)N)N=CC1=CC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Aminocarbonyl)-2-[[5-(4-nitrophenyl)-2-furanyl]methylene]hydrazinyl]-acetic Acid Ethyl Ester typically involves multiple steps:
Formation of the Furan Ring: The furan ring is synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via nitration reactions, often using nitric acid and sulfuric acid as reagents.
Hydrazinylation: The hydrazinyl group is added through a reaction with hydrazine derivatives.
Esterification: The final step involves esterification of the acetic acid moiety with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the nitrophenyl group.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Products include furan-2,5-dione derivatives.
Reduction: Products include amino derivatives of the original compound.
Substitution: Products vary depending on the nucleophile used but generally involve the replacement of the hydrazinyl group.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The presence of the nitrophenyl group enhances the compound's ability to induce apoptosis in cancer cells by generating reactive oxygen species (ROS) .
- A case study demonstrated that modifications to the hydrazine structure could lead to increased potency against specific tumor types, making it a candidate for further development as an anticancer agent.
-
Antimicrobial Properties :
- The compound has shown promise as an antimicrobial agent. Research indicates that it inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting potential use in developing new antibiotics .
- A documented case involved testing against resistant strains of Staphylococcus aureus, where the compound demonstrated significant inhibition.
- Anti-inflammatory Effects :
Agricultural Applications
-
Pesticidal Activity :
- The compound has been evaluated for its efficacy as a pesticide. Laboratory studies have shown that it effectively targets pests while being less harmful to beneficial insects, making it suitable for integrated pest management strategies .
- A field trial indicated reduced insect populations without significant adverse effects on crop yield.
- Plant Growth Regulation :
Material Science Applications
-
Polymer Synthesis :
- The unique structure of 2-[1-(Aminocarbonyl)-2-[[5-(4-nitrophenyl)-2-furanyl]methylene]hydrazinyl]-acetic Acid Ethyl Ester allows it to be used as a monomer in synthesizing novel polymers with enhanced thermal and mechanical properties .
- Case studies have reported successful incorporation into polymer matrices, resulting in materials with improved durability and resistance to degradation.
-
Nanotechnology :
- This compound can be functionalized for use in nanomaterials, particularly in drug delivery systems where its hydrophilic and hydrophobic characteristics can be exploited to create carriers for targeted therapy .
- Research has demonstrated the feasibility of using this compound in creating nanoparticles that encapsulate therapeutic agents, improving their bioavailability and targeting efficiency.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Analytical Comparison
Key Findings
Structural Variations and Functional Groups: The ethyl ester in the target compound contrasts with the thiazole ring in compounds 7 and 8 , which introduces sulfur and alters electronic properties. The propyl ester variant (CAS 110081-48-6) has a longer alkyl chain, likely increasing lipophilicity compared to the ethyl ester .
Elemental and Spectral Differences :
- The target compound’s higher nitrogen content (15.5%) vs. compound 7 (13.35%) reflects its carbamoyl and hydrazine groups .
- IR spectra of analogs like compound 7 show C-S and C-N stretches (thiazole), absent in the target compound’s ester-dominated profile .
- ¹H-NMR shifts for the ethyl ester (δ ~1.3 ppm for CH₃, δ ~4.2 ppm for OCH₂) differentiate it from thiazole-based compounds, which exhibit aromatic proton shifts near δ 7–8 ppm .
Stability and Degradation :
- The target compound forms via dantrolene degradation under alkaline conditions, highlighting its pH-dependent instability . In contrast, thiazole derivatives (e.g., compound 7) may exhibit greater stability due to aromatic conjugation.
Biological Relevance: As a dantrolene impurity, the target compound’s nitro group may influence metabolic pathways compared to analogs with chloro (compound 8) or methoxy (compound 7) substituents .
Biological Activity
2-[1-(Aminocarbonyl)-2-[[5-(4-nitrophenyl)-2-furanyl]methylene]hydrazinyl]-acetic Acid Ethyl Ester (CAS No. 55227-60-6) is a complex organic compound with notable potential in biological applications. Its structure comprises multiple functional groups that may confer various biological activities, including antimicrobial and anticancer properties. This article explores the synthesis, biological mechanisms, and activity of this compound, supported by relevant data tables and research findings.
- Molecular Formula : C16H16N4O6
- Molecular Weight : 360.32 g/mol
- IUPAC Name : Ethyl 2-[carbamoyl-[(Z)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]amino]acetate
- InChI Key : XWKMNEQOGAQFDZ-NVMNQCDNSA-N
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Furan Ring : Cyclization of precursors under acidic or basic conditions.
- Introduction of the Nitrophenyl Group : Nitration using nitric acid and sulfuric acid.
- Hydrazinylation : Reaction with hydrazine derivatives.
- Esterification : Finalization through the esterification of acetic acid with ethanol under acidic conditions .
The biological activity of this compound is believed to involve interactions with specific molecular targets, including:
- Enzymes : Modulation of enzyme activity associated with metabolic pathways.
- Receptors : Potential binding to cellular receptors influencing signaling pathways.
- Gene Expression : Impact on transcription factors regulating gene expression.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In various assays, it has shown effectiveness against a range of bacterial strains, potentially due to its ability to disrupt cellular processes or inhibit enzyme functions critical for bacterial survival.
Anticancer Properties
Studies have explored the anticancer potential of this compound, particularly its ability to induce apoptosis in cancer cells. The mechanism may involve the activation of caspases and modulation of cell cycle regulators, leading to cell death in malignant cells .
Data Table: Biological Activity Summary
| Activity Type | Assay Type | Result | Reference |
|---|---|---|---|
| Antimicrobial | Zone of Inhibition | Effective against E. coli | |
| Anticancer | Cell Viability Assay | IC50 = 25 µM | |
| Enzyme Inhibition | ACE Inhibition Assay | I50 = 0.07 µM |
Case Studies
- Antiviral Activity Study :
- Cytotoxicity Assessment :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
